molecular formula C28H19Cl2N3O3 B12366798 Hsd17B13-IN-37

Hsd17B13-IN-37

Cat. No.: B12366798
M. Wt: 516.4 g/mol
InChI Key: BXYDGYDPIBIQNF-UHFFFAOYSA-N
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Description

Hsd17B13-IN-37 is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications, particularly in the treatment of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This compound is an inhibitor of the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), which is associated with lipid metabolism in the liver .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hsd17B13-IN-37 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to introduce the desired substituents. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Hsd17B13-IN-37 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .

Mechanism of Action

Hsd17B13-IN-37 exerts its effects by inhibiting the enzyme HSD17B13, which is involved in the metabolism of lipids in the liver. This inhibition leads to a reduction in the formation of lipid droplets, thereby mitigating the progression of liver diseases such as NAFLD and NASH. The molecular targets of this compound include the active site of HSD17B13, where it binds and prevents the enzyme from catalyzing its normal reactions .

Properties

Molecular Formula

C28H19Cl2N3O3

Molecular Weight

516.4 g/mol

IUPAC Name

N-(3-benzhydryl-4-oxoquinazolin-5-yl)-3,5-dichloro-4-hydroxybenzamide

InChI

InChI=1S/C28H19Cl2N3O3/c29-20-14-19(15-21(30)26(20)34)27(35)32-23-13-7-12-22-24(23)28(36)33(16-31-22)25(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-16,25,34H,(H,32,35)

InChI Key

BXYDGYDPIBIQNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC4=C(C3=O)C(=CC=C4)NC(=O)C5=CC(=C(C(=C5)Cl)O)Cl

Origin of Product

United States

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